molecular formula C12H18N4O3 B11740600 ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate

ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate

Cat. No.: B11740600
M. Wt: 266.30 g/mol
InChI Key: OEJRVXYNRJTJSB-UHFFFAOYSA-N
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Description

Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate is a complex organic compound with a molecular formula of C12H18N4O3. This compound is notable for its unique structure, which includes a piperidine ring, a cyano group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate typically involves the reaction of ethyl cyanoacetate with piperidine and an appropriate acylating agent. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the formation of the desired product without significant side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing environmental impact is also a consideration in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate involves its interaction with specific molecular targets in biological systems. The cyano group and the piperidine ring play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and cyanoacetamide derivatives. Examples include:

  • Piperidine
  • Cyanoacetamide
  • N-(2-cyanoethyl)piperidine

Uniqueness

What sets ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

ethyl N-[2-cyano-3-(piperidin-1-ylamino)prop-2-enoyl]carbamate

InChI

InChI=1S/C12H18N4O3/c1-2-19-12(18)15-11(17)10(8-13)9-14-16-6-4-3-5-7-16/h9,14H,2-7H2,1H3,(H,15,17,18)

InChI Key

OEJRVXYNRJTJSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=CNN1CCCCC1)C#N

Origin of Product

United States

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